Ortho‑Methyl Steric Bulk Quantified by Taft Eₛ Parameter
The Taft steric parameter (Eₛ) quantitatively captures the through‑space demand of the ortho‑methyl group. For an ortho‑CH₃ substituent, Eₛ = –1.24, whereas the unsubstituted benzyl (ortho‑H) has Eₛ = 0 [1][2]. This large negative value reflects a significant increase in steric hindrance, which can retard nucleophilic displacement at the benzylic position and influence the conformational bias of the appended morpholine ring.
| Evidence Dimension | Taft steric parameter (Eₛ) |
|---|---|
| Target Compound Data | Eₛ (ortho‑CH₃) = –1.24 |
| Comparator Or Baseline | Unsubstituted benzyl (ortho‑H): Eₛ = 0 |
| Quantified Difference | ΔEₛ = –1.24 (greater steric demand) |
| Conditions | Definitional; derived from rate ratios in ester hydrolysis (Taft, 1956) |
Why This Matters
A larger steric demand directly impacts reaction rates in SN2‑type N‑alkylations and may alter the selectivity profile when the morpholine nitrogen participates in metal coordination or enzyme binding.
- [1] Taft, R. W. (1956). Steric Effects in Organic Chemistry. In M. S. Newman (Ed.), *Steric Effects in Organic Chemistry* (pp. 556–675). Wiley. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). *Exploring QSAR: Hydrophobic, Electronic, and Steric Constants*. American Chemical Society. View Source
